Methanesulfonic acid;2-methylbutan-2-ol
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Overview
Description
Methanesulfonic acid and 2-methylbutan-2-ol are two distinct chemical compounds with unique properties and applications. Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and is known for its strong acidity and non-oxidizing nature It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Methanesulfonic Acid
Oxidation of Dimethyl Sulfide: One of the traditional methods involves the oxidation of dimethyl sulfide using oxygen from the air.
Electrochemical Synthesis: A novel method involves the direct sulfonation of methane in an electrochemical reactor without adding peroxide initiators.
2-Methylbutan-2-ol
Hydration of 2-Methyl-2-butene: This method involves the hydration of 2-methyl-2-butene in the presence of an acidic catalyst.
Favorskii Reaction: Another method involves the reaction of acetone with acetylene to form 2-methylbut-3-yn-2-ol, which is then hydrogenated using a Raney nickel catalyst to produce 2-methylbutan-2-ol.
Chemical Reactions Analysis
Methanesulfonic Acid
Oxidation: Methanesulfonic acid can undergo oxidation reactions to form methanesulfonyl radicals.
Substitution: It can participate in substitution reactions, particularly in the formation of methanesulfonates.
2-Methylbutan-2-ol
Scientific Research Applications
Methanesulfonic Acid
Green Chemistry: It is used as a reagent in green chemistry due to its strong acidity and non-oxidizing nature.
Electrochemical Applications: It is used in the electrodeposition of metals and in redox flow batteries.
Extractive Metallurgy: It is explored for use in lithium-ion battery recycling and metal recovery.
2-Methylbutan-2-ol
Solvent: It is used as a solvent in various chemical reactions.
Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Methanesulfonic Acid: : Methanesulfonic acid acts as a strong acid and can protonate various substrates, facilitating a range of chemical reactions. Its mechanism involves the donation of a proton (H⁺) to the substrate, which can lead to the formation of carbocations and subsequent reactions .
2-Methylbutan-2-ol: : The mechanism of action of 2-methylbutan-2-ol in its reactions often involves the formation of a carbocation intermediate. For example, in its reaction with hydrochloric acid, the hydroxyl group is protonated and leaves as water, forming a carbocation that is then attacked by a chloride ion to form tert-amyl chloride .
Comparison with Similar Compounds
Methanesulfonic Acid
Similar Compounds: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA).
Uniqueness: Methanesulfonic acid is less corrosive and more environmentally friendly compared to sulfuric acid.
2-Methylbutan-2-ol
Similar Compounds: Ethanol (C₂H₅OH), isopropanol (C₃H₇OH).
Uniqueness: As a tertiary alcohol, 2-methylbutan-2-ol has different reactivity compared to primary and secondary alcohols.
Properties
CAS No. |
61548-82-1 |
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Molecular Formula |
C6H16O4S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
methanesulfonic acid;2-methylbutan-2-ol |
InChI |
InChI=1S/C5H12O.CH4O3S/c1-4-5(2,3)6;1-5(2,3)4/h6H,4H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
AMNNOCHFPMJHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
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